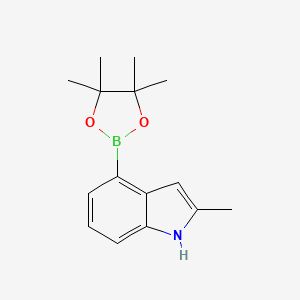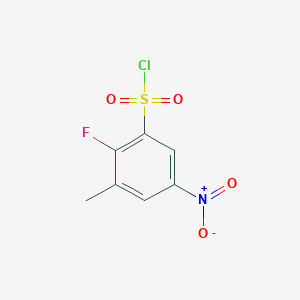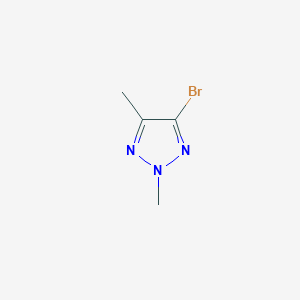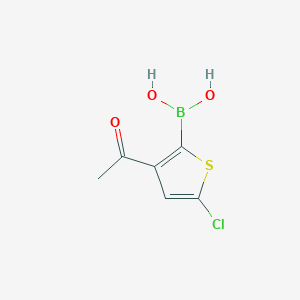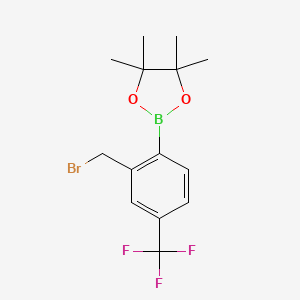
2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
This compound, also known as 2-Bromomethyl-4-trifluoromethylphenylboronic acid, pinacol ester, is a chemical with the molecular formula C14H17BBrF3O2 . It has a molecular weight of 365 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H17BBrF3O2 . The InChI code for this compound is 1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(17,18)19)7-9(11)8-16/h5-7H,8H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is stored at refrigerated temperatures .Applications De Recherche Scientifique
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. It’s particularly useful in the Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds . The boronic ester group in the compound facilitates the transfer of the phenyl group to other organic substrates, enabling the synthesis of complex organic molecules. This process is essential for the development of new chemical entities in medicinal chemistry and material science.
Pharmaceuticals
In the pharmaceutical industry, the trifluoromethyl group within this compound is significant. It’s often incorporated into drug molecules to enhance their metabolic stability and to modulate their interaction with biological targets . The presence of this group can improve the pharmacokinetic properties of therapeutic agents, making the compound a key ingredient in drug design and development.
Agrochemicals
The compound’s utility extends to the agrochemical field, where its derivatives are used to create more effective pesticides and herbicides . The trifluoromethyl group can increase the biological activity of these compounds, providing better protection against pests and diseases for crops.
Dyestuff Fields
In the dyestuff industry, the compound serves as a precursor for the synthesis of complex dyes . Its ability to undergo various chemical reactions makes it an ideal building block for developing new colorants with specific properties for textiles and inks.
Neutron Capture Therapy
Boron-containing compounds like this one are explored for their potential in neutron capture therapy, a type of cancer treatment . The boron atoms can capture neutrons and undergo fission, selectively destroying cancer cells while sparing healthy tissue.
Fluorination Chemistry
It plays a role in fluorination chemistry, where the trifluoromethyl group is a desirable substituent for the development of fluorinated organic compounds . These compounds have applications ranging from refrigerants to anesthetics and are valuable in various industrial processes.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(bromomethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(17,18)19)7-9(11)8-16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSNWGJPQXMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



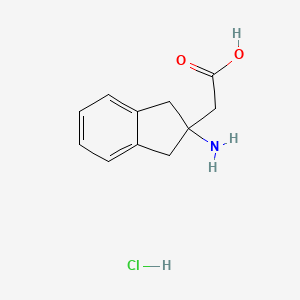
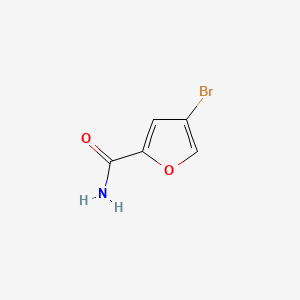
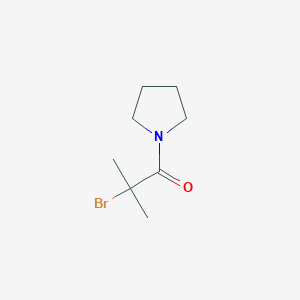
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
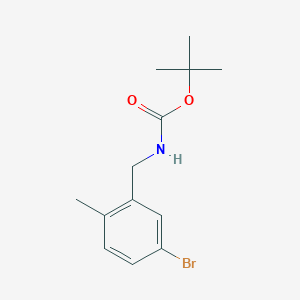
![6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1526613.png)
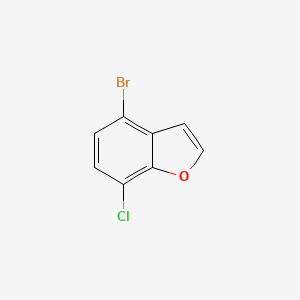
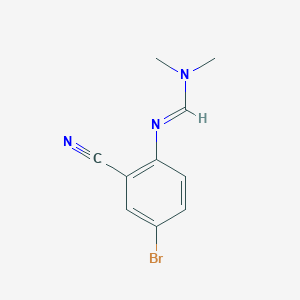
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
